molecular formula C13H27NO B13290436 N-(2-Ethylhexyl)-2-methyloxolan-3-amine

N-(2-Ethylhexyl)-2-methyloxolan-3-amine

Cat. No.: B13290436
M. Wt: 213.36 g/mol
InChI Key: HIILUECALHWLIQ-UHFFFAOYSA-N
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Description

N-(2-Ethylhexyl)-2-methyloxolan-3-amine is an organic compound that belongs to the class of oxolanes. This compound is characterized by the presence of an oxolane ring substituted with an ethylhexyl group and an amine group. It is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethylhexyl)-2-methyloxolan-3-amine typically involves the reaction of 2-methyloxolan-3-one with 2-ethylhexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-methyloxolan-3-one+2-ethylhexylamineThis compound\text{2-methyloxolan-3-one} + \text{2-ethylhexylamine} \rightarrow \text{this compound} 2-methyloxolan-3-one+2-ethylhexylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process typically includes the use of catalysts to enhance the reaction rate and yield. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylhexyl)-2-methyloxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The amine group can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxylamines.

    Reduction: Primary or secondary amines.

    Substitution: Substituted amines or amides.

Scientific Research Applications

N-(2-Ethylhexyl)-2-methyloxolan-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Ethylhexyl)-2-methyloxolan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its use, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylhexanol: A related compound used as a solvent and in the production of plasticizers.

    2-Ethylhexylamine: Similar in structure but lacks the oxolane ring.

    2-Methyloxolan-3-one: The precursor used in the synthesis of N-(2-Ethylhexyl)-2-methyloxolan-3-amine.

Uniqueness

This compound is unique due to the presence of both the oxolane ring and the ethylhexyl group, which confer distinct chemical properties. This combination makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

N-(2-ethylhexyl)-2-methyloxolan-3-amine

InChI

InChI=1S/C13H27NO/c1-4-6-7-12(5-2)10-14-13-8-9-15-11(13)3/h11-14H,4-10H2,1-3H3

InChI Key

HIILUECALHWLIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC1CCOC1C

Origin of Product

United States

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